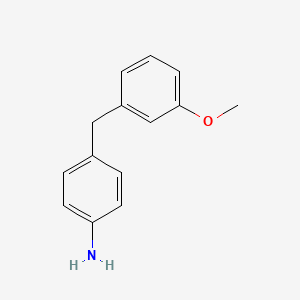

4-(3-Methoxybenzyl)aniline

Description

Properties

Molecular Formula |

C14H15NO |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

4-[(3-methoxyphenyl)methyl]aniline |

InChI |

InChI=1S/C14H15NO/c1-16-14-4-2-3-12(10-14)9-11-5-7-13(15)8-6-11/h2-8,10H,9,15H2,1H3 |

InChI Key |

DLNDKIFENMRQCV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=CC=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Features

Key Observations :

Key Observations :

Q & A

Q. Optimization Strategies :

- Catalyst Selection : Palladium catalysts enhance hydrogenation efficiency .

- Solvent Polarity : Polar solvents (e.g., DMF) improve nucleophilic substitution rates .

- Yield Monitoring : Use HPLC or GC-MS to track intermediate formation and adjust stoichiometry .

What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Q. Basic

- NMR Spectroscopy : ¹H NMR confirms the presence of methoxy (δ 3.7–3.8 ppm) and benzyl protons (δ 4.2–4.4 ppm). Aromatic protons appear as multiplet signals (δ 6.5–7.3 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak at m/z 213.28 (C₁₄H₁₅NO) .

- HPLC Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity .

Q. Advanced

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

- FT-IR Spectroscopy : Detects amine N-H stretches (~3400 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

How can researchers reconcile contradictory reports on the biological activity of this compound derivatives?

Advanced

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from structural variations (e.g., substituent positions) or assay conditions. Methodological approaches include:

- Comparative SAR Studies : Systematically modify substituents (e.g., replacing methoxy with chloro groups) and test activity against standardized cell lines .

- Dose-Response Curves : Quantify IC₅₀ values under controlled conditions (e.g., pH, temperature) to minimize variability .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases) .

What experimental strategies are recommended to study the mechanism of action of this compound in enzyme inhibition?

Q. Advanced

- Kinetic Assays : Measure enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates and monitor fluorescence decay rates .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and target enzymes .

- Mutagenesis Studies : Engineer enzyme variants to identify critical residues for interaction (e.g., His⁵⁰ in CYP3A4) .

How does the electronic nature of substituents influence the stability and reactivity of this compound?

Q. Advanced

- Electron-Donating Groups (EDGs) : Methoxy groups increase electron density on the aromatic ring, enhancing susceptibility to electrophilic substitution but reducing oxidative stability .

- Electron-Withdrawing Groups (EWGs) : Introducing nitro or trifluoromethyl groups (e.g., in 4-(Trifluoromethoxy) derivatives) improves oxidative stability but reduces nucleophilic reactivity .

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., bromination) to predict regioselectivity .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Safety Precautions : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319) .

- Decomposition Monitoring : Track peroxide formation via iodometric titration if stored in ethers .

How can computational tools aid in designing novel derivatives of this compound with enhanced bioactivity?

Q. Advanced

- QSAR Modeling : Train models (e.g., Random Forest) on datasets linking structural descriptors (logP, polar surface area) to bioactivity .

- MD Simulations : Simulate ligand-protein interactions (GROMACS) to predict binding modes and residence times .

- ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., blood-brain barrier penetration) .

What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

Q. Advanced

- HPLC-MS/MS : Detect ppm-level impurities (e.g., residual solvents) with MRM (multiple reaction monitoring) .

- Derivatization : Convert amines to UV-active derivatives (e.g., dansyl chloride) for enhanced sensitivity .

- Standard Curves : Use certified reference materials (CRMs) for accurate quantification .

How do structural analogs of this compound compare in terms of pharmacological potential?

Q. Comparative Analysis

What methodologies are effective in studying the environmental degradation of this compound?

Q. Advanced

- Photolysis Studies : Expose to UV light (254 nm) and monitor degradation via LC-MS to identify breakdown products (e.g., quinones) .

- Biodegradation Assays : Use soil microbes (Pseudomonas spp.) to assess mineralization rates under aerobic conditions .

- Ecotoxicity Testing : Evaluate Daphnia magna survival rates to determine EC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.